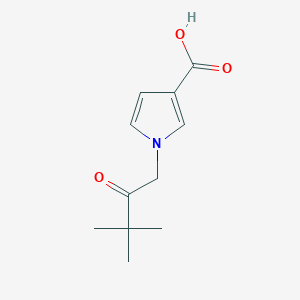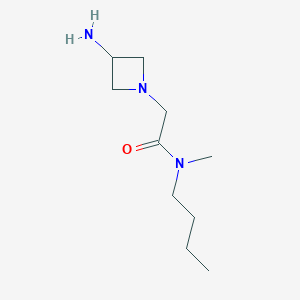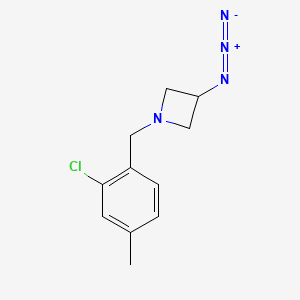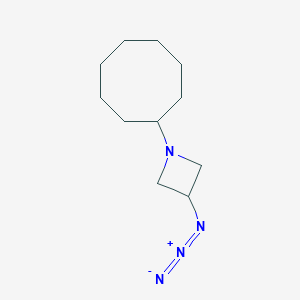
2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives have been synthesized through various methodologies, demonstrating the versatility of these compounds in chemical synthesis. A study by Svete et al. (2015) details a four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine, highlighting a method for producing a series of pyrazolyl ethanamines, which could include derivatives similar to the compound of interest. These synthesis methods are important for developing new chemical entities with potential applications in various fields, including materials science and catalysis (J. Svete, Luka Šenica, Nejc Petek, Uroš Grošelj, 2015).
In another study, Hu et al. (2018) describe the synthesis of new 4-amino-1H-pyrazolo[3,4-b]pyridines catalyzed by SnCl4, demonstrating the chemical reactivity of pyrazole derivatives and their potential in creating biologically active compounds. This work shows the chemical versatility of pyrazole derivatives in synthesizing novel compounds with potential applications in various scientific domains (Huanan Hu, You Peng, Hua-nan Huang, Tao Yang, Fu Chen, Ping Yan, 2018).
Applications in Materials Science
Pyrazole derivatives have been investigated for their potential applications in materials science. For instance, Obuah et al. (2014) explored the use of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes in catalyzing oligomerization and polymerization of ethylene. The study highlights the role of pyrazole derivatives in developing catalysts for the polymer industry, potentially leading to new materials with unique properties (C. Obuah, Bernard Omondi, K. Nozaki, J. Darkwa, 2014).
properties
IUPAC Name |
2-(1-cyclopentylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYMWHIXYWVAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















